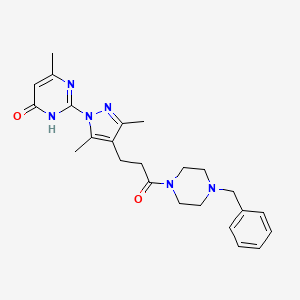

2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

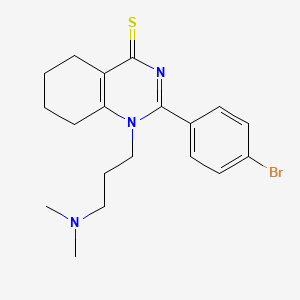

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyrazole, and a pyrimidinone . These groups are common in many pharmaceuticals and could suggest potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine would provide a basic nitrogen atom, while the pyrazole and pyrimidinone rings would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

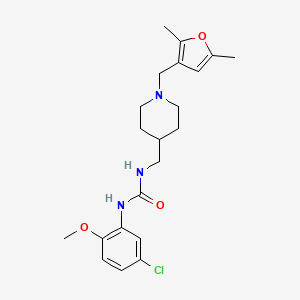

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds exhibit cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential application in cancer treatment. Additionally, some derivatives have shown significant 5-lipoxygenase inhibition activities, suggesting their use as anti-inflammatory agents (Rahmouni et al., 2016).

Antioxidant Evaluation

Pyrazolopyridine derivatives have also been synthesized and evaluated for their antioxidant properties. These compounds can protect DNA from damage induced by oxidative stress, showcasing their utility as antioxidants in pharmaceutical formulations or as dietary supplements to mitigate oxidative damage (Gouda, 2012).

Corrosion Inhibition

Derivatives of pyrazole have been studied for their potential activity as corrosion inhibitors. A theoretical study using density functional theory (DFT) highlighted the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, suggesting their application in protecting metals from corrosion (Wang et al., 2006).

Anti-tubercular Activity

Research on pyrazol-3-one derivatives has indicated their potential as anti-tubercular agents. Compounds with specific substituents demonstrated activity against Mycobacterium tuberculosis, highlighting their significance in developing new anti-tubercular drugs (Erkin et al., 2021).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in various fields, including pharmaceuticals and materials science, due to their diverse biological activities and chemical properties (Fadda et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target tubulin, a protein that is crucial for cell division .

Mode of Action

It is known that similar compounds inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cell cycle, particularly the transition from the g2 to the m phase .

Pharmacokinetics

Similar compounds have been shown to possess drug-like properties according to in silico studies .

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells, as evidenced by assays such as acridine orange/ethidium bromide (ao/eb), dapi, and annexin v-fitc/propidium iodide staining .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-17-15-22(31)26-24(25-17)30-19(3)21(18(2)27-30)9-10-23(32)29-13-11-28(12-14-29)16-20-7-5-4-6-8-20/h4-8,15H,9-14,16H2,1-3H3,(H,25,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKYWNKAHRGDRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)

![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)

![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)